Gonyautoxin V
Overview
Description
Synthesis Analysis
The asymmetric synthesis of GTX V and related toxins has been a subject of research to facilitate the preparation of these complex molecules for further study. A notable approach described a stereoselective synthesis process of (+)-gonyautoxin 3, which shares a heteroatom-rich, tricyclic core with GTX V, highlighting the potential for synthesizing these toxins in the laboratory. This synthesis utilized a Rh-catalyzed amination reaction, offering a pathway to access the structure of GTX V and other PSPs (Mulcahy & Du Bois, 2008).
Molecular Structure Analysis
GTX V and its structural analysis have been closely examined, revealing that it is a derivative of saxitoxin and neosaxitoxin with a sulfonatocarbamoyl moiety. This structural identification provides a foundation for understanding the molecular interactions and the basis of its neurotoxicity. The detailed structure of GTX V was elucidated from isolates of the tropical dinoflagellate Pyrodinium bahamense var. compressa (Harada, Oshima, & Yasumoto, 1982).
Chemical Reactions and Properties
The transformation of GTX V into more potent toxins, such as saxitoxin, through chemical reactions has been assessed. This transformation process involves the reductive transformation of GTX V into saxitoxin by thiols, highlighting the potential changes in toxicity through environmental or biological processes (Sato, Sakai, & Kodama, 2000).
Physical Properties Analysis
Studies on the stability of GTX V in acidic solutions have provided insights into its physical stability, important for both storage and analysis. These studies have shown that GTX V exhibits varying degrees of stability under different storage conditions, with implications for the handling and analysis of samples contaminated with PSP toxins (Louzao et al., 1994).
Chemical Properties Analysis
The specificity and selectivity of molecular interactions involving GTX V have been explored through the development of analytical methods, such as aptamers and molecularly imprinted polymers, that target GTX V. These studies contribute to the understanding of GTX V's chemical properties and offer routes to detect and quantify this toxin in environmental and biological samples. One approach detailed the successful selection and optimization of an aptamer that binds with high affinity and specificity to GTX V, highlighting advancements in toxin detection technologies (Gao et al., 2016).
Scientific Research Applications
GTXs, including Gonyautoxin V, suppress impulse conduction along motor nerves and inhibit end plate potential (EPP) in neuromuscular transmission (Chimi, Katsuda, Taba, & Niiya, 1987).
The synthesis of gonyautoxins, such as (+)-gonyautoxin 3, is important for preparing other naturally occurring paralytic shellfish poisons and their analogues (Mulcahy & Du Bois, 2008).
Gonyautoxin 2/3 injections into the anal sphincter cause immediate relaxation and a significant decrease in anal tone, indicating potential therapeutic applications (Garrido et al., 2004).
Gonyautoxin V and VI, due to their carbamoyl N-sulfate conjugation, are hypothesized to interact on the surface of excitable membranes (Shimizu, Kobayashi, Genenah, & Oshima, 1984).
Gonyautoxin 2/3 epimers permeate the intestine through a paracellular pathway, causing a modest decrease in transepithelial resistance (Torres et al., 2007).
Gonyautoxin has been reported to be safe and effective in healing acute and chronic anal fissures (Garrido et al., 2007).
Gonyautoxins V and VI are identified as paralytic shellfish toxins isolated from the tropical dinoflagellate Pyrodinium bahamense var. compressa (Harada, Oshima, & Yasumoto, 1982).
Gonyautoxins and tetrodotoxin have been compared for their effects on cardiovascular function in rabbits, with GTXs causing more transient cardiovascular actions (Katsuda, Taba, & Chimi, 1984).
Gonyautoxin infiltration is safe and effective in treating chronic tension-type headache, with a significant portion of patients responding and experiencing immediate pain relief (Lattes et al., 2009).
properties
IUPAC Name |
[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxycarbonylsulfamic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N7O7S/c11-6-14-5-4(3-24-8(18)16-25(21,22)23)13-7(12)17-2-1-9(19,20)10(5,17)15-6/h4-5,19-20H,1-3H2,(H2,12,13)(H,16,18)(H3,11,14,15)(H,21,22,23)/t4-,5-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKCSFJSULZNDN-HGRQIUPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)COC(=O)NS(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=N[C@H]([C@H]3[C@]2(C1(O)O)NC(=N3)N)COC(=O)NS(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N7O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214520 | |
Record name | Gonyautoxin 5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60214520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gonyautoxin V | |
CAS RN |
64296-25-9, 122139-78-0 | |
Record name | Gonyautoxin 5 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64296-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gonyautoxin V | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064296259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamic acid, sulfo-, C-(((3aS,4R,10aS)-2,6-diamino-3a,4,9,10-tetrahydro-10,10-dihydroxy-1H,8H-pyrrolo(1,2-c)purin-4-yl)methyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122139780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gonyautoxin 5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60214520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Gonyautoxin� V from dinoflagellate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GONYAUTOXIN V | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3833H3TURF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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